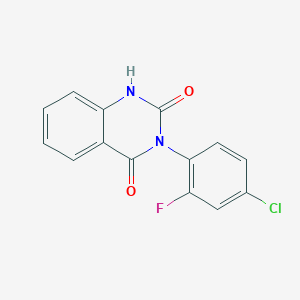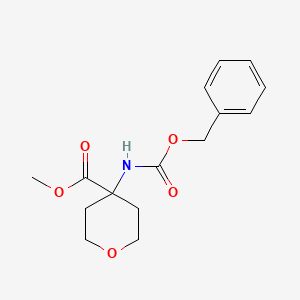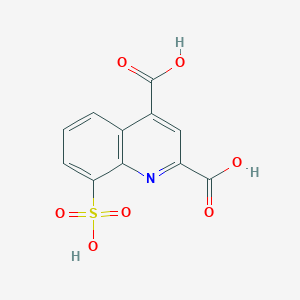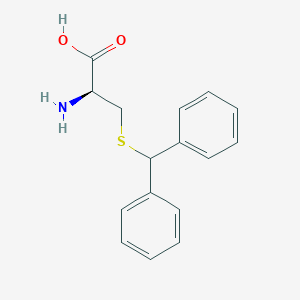
4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde is a complex organic compound that features an indole core substituted with an amino group, a benzenesulfonyl group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the amino group, benzenesulfonyl group, and finally the aldehyde group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-1-(benzenesulfonyl)-1H-indole-5-carboxylic acid.
Reduction: 4-Amino-1-(benzenesulfonyl)-1H-indole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or sensor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-(benzenesulfonyl)-1H-indole-3-carbaldehyde
- 4-Amino-1-(benzenesulfonyl)-1H-indole-6-carbaldehyde
- 4-Amino-1-(benzenesulfonyl)-1H-indole-7-carbaldehyde
Uniqueness
4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to distinct interactions with molecular targets, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
827607-95-4 |
|---|---|
Molekularformel |
C15H12N2O3S |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
4-amino-1-(benzenesulfonyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C15H12N2O3S/c16-15-11(10-18)6-7-14-13(15)8-9-17(14)21(19,20)12-4-2-1-3-5-12/h1-10H,16H2 |
InChI-Schlüssel |
JOAJLLFKSYDCHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)



![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)







